molecular formula C9H13Cl2N B6192389 2-(2-chloro-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 2648948-72-3

2-(2-chloro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6192389
CAS No.: 2648948-72-3
M. Wt: 206.1
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Description

2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H13Cl2N It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-4-methylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-(2-chloro-4-methylphenyl)acetonitrile, followed by acidification with hydrochloric acid to obtain the hydrochloride salt. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives, often using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)ethan-1-amine hydrochloride
  • 2-(4-Methylphenyl)ethan-1-amine hydrochloride
  • 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

Uniqueness: 2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

CAS No.

2648948-72-3

Molecular Formula

C9H13Cl2N

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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